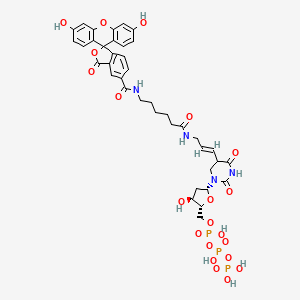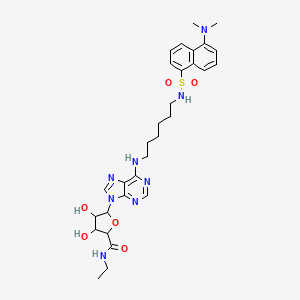
Titaniumdiisopropoxidebis(acetylacetonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titaniumdiisopropoxidebis(acetylacetonate) is a chemical compound with the molecular formula C16H28O6Ti. It is commonly used as a precursor in the synthesis of titanium dioxide (TiO2) and other titanium-based materials. This compound is known for its role in various industrial and scientific applications, particularly in the fields of materials science and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Titaniumdiisopropoxidebis(acetylacetonate) can be synthesized through the reaction of titanium tetrachloride (TiCl4) with acetylacetone (2,4-pentanedione) and isopropanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
TiCl4+2C5H8O2+2C3H7OH→Ti(C5H7O2)2(OC3H7)2+4HCl
The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride .
Industrial Production Methods
In industrial settings, the production of titaniumdiisopropoxidebis(acetylacetonate) involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Titaniumdiisopropoxidebis(acetylacetonate) undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form titanium dioxide and acetylacetone.
Thermal Decomposition: Upon heating, it decomposes to form titanium dioxide and volatile organic compounds.
Ligand Exchange: It can undergo ligand exchange reactions with other chelating agents or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air can initiate hydrolysis.
Thermal Decomposition: Heating the compound in an inert atmosphere or under vacuum.
Ligand Exchange: Reactions with other chelating agents like ethylene glycol or other alcohols.
Major Products Formed
Titanium Dioxide (TiO2): A major product formed from hydrolysis and thermal decomposition.
Acetylacetone: Released during hydrolysis and ligand exchange reactions.
Aplicaciones Científicas De Investigación
Titaniumdiisopropoxidebis(acetylacetonate) has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of titanium dioxide nanoparticles, which are employed in photocatalysis, solar cells, and as pigments.
Thin Films: Utilized in the deposition of titanium dioxide thin films for electronic and optical applications.
Biomedical Applications: Investigated for its potential use in drug delivery systems and as a component in biocompatible coatings.
Mecanismo De Acción
The mechanism by which titaniumdiisopropoxidebis(acetylacetonate) exerts its effects is primarily through the formation of titanium dioxide upon hydrolysis or thermal decomposition. Titanium dioxide is known for its photocatalytic properties, which involve the generation of reactive oxygen species (ROS) under UV light. These ROS can degrade organic pollutants, making titanium dioxide an effective photocatalyst .
Comparación Con Compuestos Similares
Similar Compounds
Titanium Tetraisopropoxide (Ti(OiPr)4): Another titanium alkoxide used as a precursor for titanium dioxide synthesis.
Titanium(IV) Acetylacetonate: Similar in structure but lacks the isopropoxide groups.
Tetrabutyl Titanate (Ti(OBu)4): Used in similar applications but has different solubility and reactivity properties.
Uniqueness
Titaniumdiisopropoxidebis(acetylacetonate) is unique due to its dual functionality, combining both acetylacetonate and isopropoxide ligands. This dual functionality allows for greater versatility in its applications, particularly in the controlled synthesis of titanium dioxide with specific properties .
Propiedades
Fórmula molecular |
C16H32O6Ti |
|---|---|
Peso molecular |
368.29 g/mol |
Nombre IUPAC |
4-hydroxypent-3-en-2-one;propan-2-ol;titanium |
InChI |
InChI=1S/2C5H8O2.2C3H8O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3-4H,1-2H3; |
Clave InChI |
OLRBYEHWZZSYQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)

![10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one](/img/structure/B14796819.png)
![Acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]-](/img/structure/B14796825.png)
![(E)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B14796826.png)

![Ethyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14796828.png)
![Spiro[4.6]undecane-3-carboxylic acid](/img/structure/B14796836.png)

![2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B14796873.png)
